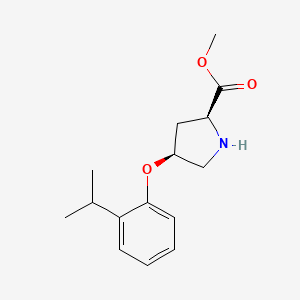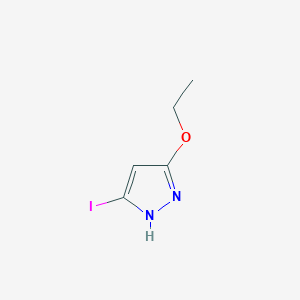![molecular formula C7H17N3O2 B1437097 3-[(3-Methoxypropyl)amino]propanohydrazide CAS No. 1040687-95-3](/img/structure/B1437097.png)
3-[(3-Methoxypropyl)amino]propanohydrazide
Vue d'ensemble
Description
3-[(3-Methoxypropyl)amino]propanohydrazide (3MPH) is an organic compound that has a wide range of applications in the field of scientific research. It is widely used as a reagent in chemical synthesis and as a substrate for enzymatic reactions. 3MPH is also used in the study of biochemical and physiological processes, and has been found to be an effective tool for drug development and drug evaluation.
Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
3-[(3-Methoxypropyl)amino]propanohydrazide derivatives demonstrate significant antioxidant and anticancer activities. A study showed that certain derivatives have antioxidant activity higher than ascorbic acid and exhibit cytotoxicity against specific cancer cell lines, like human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 (Tumosienė et al., 2020).
Catalytic Amination
This compound plays a role in catalytic amination processes. Research on the amination of 1-methoxy-2-propanol by ammonia demonstrated its utility in producing 2-amino-1-methoxypropane with high selectivity, indicating its potential in chemical synthesis (Bassili & Baiker, 1990).
Synthesis of Heterocyclic Compounds
3-[(3-Methoxypropyl)amino]propanohydrazide derivatives are utilized in the synthesis of various heterocyclic compounds. These include pyrazolones, pyrimidines, and benzothiopyranones, showcasing the compound's versatility in organic synthesis (Shi, Wang, & Schlosser, 1996).
Complexation with Metals
Studies have explored its complexation behavior with metals like copper. This aspect is particularly relevant in boiler water treatment, where such complexation can play a significant role (Kumbhar et al., 1990).
Dye Synthesis
It's also involved in the synthesis of azo dyes. The compound's derivatives have been used to create isomeric pairs of heterocyclic azo dyes, which can be significant in the textile and pigment industries (Wang et al., 2018).
Schiff Base Formation
The compound is instrumental in forming Schiff bases, which have applications ranging from catalysis to corrosion inhibition. These bases, formed from 3-[(3-Methoxypropyl)amino]propanohydrazide derivatives, show notable efficiency in protecting mild steel from corrosion in acidic solutions (Gupta et al., 2016).
Propriétés
IUPAC Name |
3-(3-methoxypropylamino)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2/c1-12-6-2-4-9-5-3-7(11)10-8/h9H,2-6,8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBZCMULVAQARB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methoxypropyl)amino]propanohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437018.png)


![N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide](/img/structure/B1437023.png)








